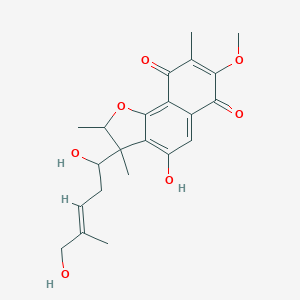

Furaquinocin A

Description

Structure

3D Structure

Properties

CAS No. |

125108-66-9 |

|---|---|

Molecular Formula |

C22H26O7 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

3-[(E)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |

InChI |

InChI=1S/C22H26O7/c1-10(9-23)6-7-15(25)22(4)12(3)29-21-16-13(8-14(24)17(21)22)19(27)20(28-5)11(2)18(16)26/h6,8,12,15,23-25H,7,9H2,1-5H3/b10-6+ |

InChI Key |

FBOIBFWCHWNBOE-UXBLZVDNSA-N |

Isomeric SMILES |

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(C/C=C(\C)/CO)O |

Canonical SMILES |

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)CO)O |

Other CAS No. |

125224-54-6 |

Synonyms |

furaquinocin A |

Origin of Product |

United States |

Foundational & Exploratory

Furaquinocin A: A Technical Guide to Its Putative Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin A, a member of the naphthoquinone-based meroterpenoid class of natural products, has garnered interest for its potential biological activities. While direct and extensive research on the specific antibacterial mechanism of Furaquinocin A is limited, this technical guide consolidates the current understanding based on the known activities of its parent class, the naphthoquinones, and closely related analogs like Furaquinocin L. The proposed primary mechanism of action centers on the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to subsequent cellular damage and bacterial cell death. This guide provides a detailed overview of this putative mechanism, quantitative data from related compounds, and comprehensive experimental protocols to facilitate further investigation into the precise molecular targets and pathways of Furaquinocin A.

Introduction

Furaquinocins are a family of natural products isolated from Streptomyces species, characterized by a furanonaphthoquinone core.[1] These compounds have demonstrated a range of biological activities, including antitumor and antibacterial effects.[1] Furaquinocin L, a close analog of Furaquinocin A, has shown potent activity against Gram-positive bacteria, suggesting a similar potential for Furaquinocin A.[2] The antibacterial mechanism of naphthoquinones is often attributed to their ability to undergo redox cycling, leading to the formation of reactive oxygen species (ROS).[3] This guide outlines a proposed mechanism of action for Furaquinocin A based on this established activity of its chemical class and provides the necessary tools for its experimental validation.

Putative Mechanism of Action

The antibacterial activity of Furaquinocin A is hypothesized to be primarily mediated by the intracellular generation of reactive oxygen species (ROS). This process is initiated by the redox cycling of the naphthoquinone moiety of the molecule.

Signaling Pathway for ROS-Induced Bacterial Cell Death:

Caption: Proposed mechanism of Furaquinocin A-induced cell death via ROS generation.

This proposed pathway involves the following key steps:

-

Cellular Uptake: Furaquinocin A enters the bacterial cell.

-

Redox Cycling: The naphthoquinone core of Furaquinocin A undergoes intracellular reduction, likely by bacterial reductases, to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻). This cycle can repeat, leading to the accumulation of superoxide anions.

-

ROS Generation: The superoxide anions can be converted to other more potent ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), through enzymatic and non-enzymatic processes.

-

Cellular Damage: The generated ROS are highly reactive and can cause widespread damage to critical cellular components, including:

-

DNA: Oxidation of DNA bases and sugar-phosphate backbone, leading to mutations and strand breaks.

-

Proteins: Oxidation of amino acid side chains, leading to enzyme inactivation and loss of protein function.

-

Lipids: Peroxidation of membrane lipids, resulting in loss of membrane integrity and function.

-

-

Cell Death: The culmination of this cellular damage disrupts essential bacterial processes, ultimately leading to cell death.

Quantitative Data

| Compound | Bacterial Strain | MIC (µg/mL) |

| Furaquinocin L | Bacillus subtilis DSM 10 | 64[2] |

| Furaquinocin L | Staphylococcus aureus Newman | 2[2] |

Experimental Protocols

To validate the proposed mechanism of action for Furaquinocin A, a series of key experiments are required. The following protocols provide detailed methodologies for these investigations.

Experimental Workflow for Investigating Antibacterial Mechanism of Action:

Caption: Workflow for elucidating the antibacterial mechanism of Furaquinocin A.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of Furaquinocin A that inhibits the visible growth of a microorganism.[4][5][6][7][8]

Materials:

-

Furaquinocin A stock solution (in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture in MHB to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Prepare serial two-fold dilutions of the Furaquinocin A stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the bacterial inoculum to each well containing the Furaquinocin A dilutions.

-

Include a positive control (bacteria in MHB without Furaquinocin A) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Furaquinocin A in which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect the generation of intracellular ROS in bacteria treated with Furaquinocin A.

Materials:

-

Furaquinocin A

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to an OD₆₀₀ of approximately 0.5.

-

Add H₂DCFDA to the cell suspension to a final concentration of 10 µM and incubate in the dark at 37°C for 30 minutes to allow the probe to enter the cells.

-

Wash the cells with PBS to remove excess probe.

-

Resuspend the cells in PBS and treat with different concentrations of Furaquinocin A (e.g., at and below the MIC). Include an untreated control and a positive control (e.g., hydrogen peroxide).

-

Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Assessment of DNA Damage (DNA Gyrase Inhibition Assay)

This assay determines if Furaquinocin A inhibits the supercoiling activity of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[9][10][11][12][13]

Materials:

-

Furaquinocin A

-

Purified bacterial DNA gyrase (commercially available)

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.

-

Add varying concentrations of Furaquinocin A to the reaction mixtures. Include a no-drug control and a positive control inhibitor (e.g., novobiocin or ciprofloxacin).

-

Initiate the reaction by adding a defined amount of DNA gyrase to each tube.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer (containing SDS and a loading dye).

-

Analyze the reaction products by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize under UV light.

-

Inhibition of DNA gyrase activity is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.

Conclusion

The available evidence strongly suggests that the antibacterial mechanism of action of Furaquinocin A is likely rooted in the generation of reactive oxygen species, a hallmark of the naphthoquinone class of compounds. This leads to a cascade of cellular damage, ultimately resulting in bacterial cell death. However, direct experimental evidence specifically for Furaquinocin A is currently lacking. The experimental protocols provided in this guide offer a clear roadmap for researchers to rigorously investigate and confirm this proposed mechanism, identify the specific molecular targets, and further elucidate the therapeutic potential of this promising natural product. Further research is crucial to fully understand the intricate details of Furaquinocin A's interaction with bacterial cells, which will be vital for any future drug development efforts.

References

- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 2. researchgate.net [researchgate.net]

- 3. Induction of p21 mediated by reactive oxygen species formed during the metabolism of aziridinylbenzoquinones by HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. protocols.io [protocols.io]

- 8. youtube.com [youtube.com]

- 9. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 11. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Furaquinocin A: A Technical Guide to its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin A is a fascinating hybrid natural product, blending polyketide and isoprenoid structural motifs. First isolated from Streptomyces sp. KO-3988, it has garnered significant attention for its potent antitumor properties. This technical guide provides an in-depth exploration of the discovery, origin, and biological characteristics of Furaquinocin A. It details the producing microorganism, the elucidation of its complex biosynthetic pathway, and a summary of its biological activities. The guide also includes detailed experimental methodologies for key assays and visualizations of the biosynthetic pathway and isolation workflow to facilitate a comprehensive understanding for researchers in natural product chemistry, microbiology, and oncology drug development.

Discovery and Origin

Furaquinocin A was first reported as a novel antibiotic isolated from the culture broth of Streptomyces sp. strain KO-3988.[1] This discovery was the result of a screening program aimed at identifying new bioactive secondary metabolites from actinomycetes. Furaquinocins A and B were initially characterized by their potent cytocidal activities against HeLa S3 cells.[1]

The producing organism, Streptomyces sp. KO-3988, is a Gram-positive, spore-forming bacterium belonging to the actinomycetes, a group of microorganisms renowned for their prolific production of a wide array of antibiotics and other bioactive compounds.[2] A particularly interesting feature of this strain is its possession of two distinct mevalonate (MV) pathway gene clusters, a rare finding in microorganisms.[3][4]

Chemical Structure and Properties

Furaquinocin A belongs to the class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[5] Its structure features a naphthoquinone core fused to a furan ring and decorated with a geranyl side chain. The absolute stereochemistry of the furaquinocins has been a subject of synthetic studies, with the 2R, 3R configuration being common in naturally occurring analogs.[6]

Biological Activity

Furaquinocin A has demonstrated significant biological activity, primarily as a potent antitumor agent. The congeners of Furaquinocin A also exhibit a range of biological activities.

Cytotoxic Activity

Initial studies revealed that Furaquinocin A exhibits cytocidal activity against HeLa S3 cells.[1] Further research on its analogs, such as Furaquinocin K, has shown cytotoxicity against other cancer cell lines like HepG2.[2]

Antimicrobial Activity

Interestingly, Furaquinocins A and B did not show any antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, fungi, or yeast at a concentration of 1000 µg/mL.[1] However, a more recently discovered analog, Furaquinocin L, displayed selective activity against Gram-positive bacteria.[2]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of Furaquinocin A and its analogs.

| Compound | Cell Line | Activity | Value | Reference |

| Furaquinocin A | HeLa S3 | IC50 | 3.1 µg/mL | [1] |

| Furaquinocin B | HeLa S3 | IC50 | 1.6 µg/mL | [1] |

| Furaquinocin K | HepG2 | IC50 | 12.6 µg/mL | [2] |

| Compound | Microorganism | Activity | Value | Reference |

| Furaquinocin A | Various Bacteria, Fungi, Yeast | MIC | >1000 µg/mL | [1] |

| Furaquinocin B | Various Bacteria, Fungi, Yeast | MIC | >1000 µg/mL | [1] |

| Furaquinocin L | Bacillus subtilis DSM 10 | MIC | 64 µg/mL | [2] |

| Furaquinocin L | Staphylococcus aureus Newman | MIC | 2 µg/mL | [2] |

Biosynthesis of Furaquinocin A

The biosynthesis of Furaquinocin A is a complex process involving a type II polyketide synthase (PKS) and enzymes from the mevalonate pathway. The biosynthetic gene cluster, designated as the "fur" cluster, has been identified and characterized.[3][5] A key and unusual feature of the producing strain, Streptomyces sp. KO-3988, is the presence of two distinct mevalonate pathway gene clusters.[3]

Recent studies have elucidated the complete biosynthetic pathway, revealing a novel mechanism involving the reductive deamination of an 8-amino-flaviolin intermediate to form a key hydroquinone.[5] This hydroquinone then undergoes methylation and prenylation, followed by a unique intramolecular hydroalkoxylation to form the furan ring.[5]

Biosynthetic Pathway of Furaquinocin A

Caption: Biosynthetic pathway of Furaquinocin A.

Experimental Protocols

This section details the general methodologies for the isolation, structure elucidation, and biological evaluation of Furaquinocin A.

Fermentation and Isolation

Objective: To cultivate Streptomyces sp. KO-3988 and isolate Furaquinocin A from the culture broth.

Protocol:

-

Inoculum Preparation: A loopful of spores of Streptomyces sp. KO-3988 is inoculated into a seed medium and incubated for 2-3 days at 28°C with shaking.

-

Production Culture: The seed culture is then transferred to a production medium and incubated for 5-7 days at 28°C with shaking.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted with a solvent like acetone.

-

Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic techniques for purification. This typically includes:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.

-

Workflow for Isolation and Purification of Furaquinocin A

Caption: General workflow for the isolation of Furaquinocin A.

Structure Elucidation

Objective: To determine the chemical structure of the isolated Furaquinocin A.

Protocol:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D and 2D NMR experiments are performed to elucidate the planar structure and relative stereochemistry. These include:

-

¹H NMR: To identify proton signals and their multiplicities.

-

¹³C NMR: To identify carbon signals.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton correlations, aiding in the assignment of relative stereochemistry.

-

-

Other Spectroscopic Methods: UV-Vis and Infrared (IR) spectroscopy can provide additional information about the chromophores and functional groups present in the molecule.

Cytotoxicity Assay (General Protocol)

Objective: To determine the cytotoxic activity of Furaquinocin A against cancer cell lines.

Protocol (based on a typical MTT assay):

-

Cell Seeding: Cancer cells (e.g., HeLa S3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Furaquinocin A (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours). Control wells with vehicle (e.g., DMSO) and untreated cells are included.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (General Protocol)

Objective: To determine the minimum inhibitory concentration (MIC) of Furaquinocin A against various microorganisms.

Protocol (based on broth microdilution):

-

Compound Preparation: Furaquinocin A is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium for the test microorganism.

-

Inoculum Preparation: The test microorganism is grown to a specific turbidity, corresponding to a standardized cell density.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of Furaquinocin A that completely inhibits the visible growth of the microorganism.

Conclusion

Furaquinocin A stands out as a structurally unique and biologically potent natural product. Its discovery from Streptomyces sp. KO-3988 has opened avenues for research into novel anticancer agents. The elucidation of its intricate biosynthetic pathway, particularly the involvement of a reductive deamination step and the presence of dual mevalonate pathways in the producing organism, provides valuable insights for synthetic biology and metabolic engineering efforts to produce novel analogs. While its potent cytotoxicity is well-documented, the lack of broad-spectrum antimicrobial activity in Furaquinocin A and B, contrasted with the selective activity of Furaquinocin L, highlights the subtle structure-activity relationships within this compound class. Further investigation into the mechanism of action of Furaquinocin A and the exploration of its therapeutic potential are warranted and will be of significant interest to the scientific and drug development communities.

References

- 1. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Secondary Metabolites of Streptomyces sp. KO-3988

This technical guide provides a comprehensive overview of the known secondary metabolites produced by the actinomycete strain Streptomyces sp. KO-3988. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the chemistry, biosynthesis, and experimental procedures related to these natural products.

Overview of Secondary Metabolites

Streptomyces sp. KO-3988 is a notable producer of a unique array of terpenoid and polyketide-isoprenoid hybrid compounds. To date, the primary identified secondary metabolites from this strain include the furaquinocins, a series of novel diterpenes named oxaloterpins, and their biosynthetic precursor, viguiepinone. A distinguishing characteristic of this strain is its possession of two distinct mevalonate (MV) pathway gene clusters, a rare trait in prokaryotes, which are directly involved in the biosynthesis of these compounds.[1]

Data Presentation

Currently, publicly available literature does not provide specific quantitative yield data for the secondary metabolites produced by Streptomyces sp. KO-3988. The following tables are structured to accommodate such data as it becomes available through further research.

Table 1: Diterpenoid Secondary Metabolites

| Compound Name | Molecular Formula | Molecular Weight (Da) | Class | Production Yield (mg/L) |

| Oxaloterpin A | C₂₁H₃₂O₄ | 364.48 | Diterpene | Data not available |

| Oxaloterpin B | C₂₁H₃₂O₄ | 364.48 | Diterpene | Data not available |

| Oxaloterpin C | C₂₁H₃₂O₅ | 380.48 | Diterpene | Data not available |

| Oxaloterpin D | C₂₁H₃₀O₄ | 362.46 | Diterpene | Data not available |

| Oxaloterpin E | C₂₁H₃₀O₅ | 378.46 | Diterpene | Data not available |

| Viguiepinone | C₂₀H₃₀O | 286.45 | Diterpene | Data not available |

Table 2: Polyketide-Isoprenoid Hybrid Secondary Metabolites

| Compound Name | Molecular Formula | Molecular Weight (Da) | Class | Production Yield (mg/L) |

| Furaquinocin A | C₂₇H₃₀O₆ | 450.52 | Meroterpenoid | Data not available |

Experimental Protocols

Detailed experimental protocols for the fermentation of Streptomyces sp. KO-3988 and the subsequent isolation and purification of its secondary metabolites are not explicitly detailed in the available literature. However, based on general methodologies for Streptomyces cultivation and natural product isolation, a representative workflow can be outlined.

Fermentation

A general protocol for the cultivation of Streptomyces species for secondary metabolite production is as follows. The specific media composition and culture conditions for optimal production from strain KO-3988 would require experimental optimization.

-

Seed Culture Preparation: A loopful of spores or mycelial fragments of Streptomyces sp. KO-3988 is inoculated into a suitable seed medium (e.g., Tryptic Soy Broth or a medium containing yeast extract, malt extract, and glucose). The culture is incubated at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Production media for Streptomyces often contain complex carbon and nitrogen sources, such as starch, glucose, soybean meal, and peptone, along with essential minerals.

-

Incubation: The production culture is incubated for an extended period, typically 7-14 days, under controlled conditions of temperature, pH, and aeration to maximize the yield of secondary metabolites.

Extraction and Isolation

The following is a generalized procedure for the extraction and purification of terpenoid and polyketide compounds from Streptomyces fermentation broth.

-

Harvesting: The culture broth is harvested and separated into supernatant and mycelial biomass by centrifugation or filtration.

-

Extraction:

-

The supernatant is typically extracted with a water-immiscible organic solvent such as ethyl acetate.

-

The mycelial biomass is often extracted with a more polar solvent like methanol or acetone.

-

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:

-

Silica Gel Column Chromatography: For initial fractionation based on polarity.

-

Sephadex LH-20 Chromatography: For size-exclusion separation.

-

High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) for final purification of the individual oxaloterpins and furaquinocin A.

-

Structure Elucidation

The chemical structures of the isolated compounds from Streptomyces sp. KO-3988 were determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.[2]

Biosynthetic Pathways and Visualizations

A key feature of Streptomyces sp. KO-3988 is the presence of two distinct mevalonate (MV) pathway gene clusters, which provide the isoprenoid precursors for its secondary metabolites.

Viguiepinone and Oxaloterpin Biosynthesis

The MV1 pathway is responsible for the biosynthesis of the diterpene precursor, viguiepinone. The subsequent enzymatic modifications leading to the various oxaloterpins from viguiepinone are not yet fully elucidated but are presumed to involve a series of oxidation and rearrangement reactions.

Furaquinocin A Biosynthesis

The MV2 pathway provides the isoprenoid unit for the biosynthesis of furaquinocin A, a meroterpenoid derived from a polyketide precursor.

General Experimental Workflow

The overall process from strain cultivation to pure compound can be visualized as follows:

Conclusion

Streptomyces sp. KO-3988 represents a fascinating case study in microbial secondary metabolism, highlighted by its production of the novel oxaloterpin diterpenes and the unusual presence of dual mevalonate pathway gene clusters. While the foundational knowledge of its secondary metabolites has been established, further research is required to fully elucidate the detailed biosynthetic pathways, optimize production through targeted fermentation strategies, and explore the full pharmacological potential of these unique natural products. This guide serves as a comprehensive summary of the current understanding and a framework for future investigations into this promising microorganism.

References

Unraveling the Molecular Architecture of Furaquinocin A: A Technical Guide to its Structure Elucidation

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural elucidation of novel bioactive compounds is paramount. This technical guide provides an in-depth analysis of the determination of the molecular structure of Furaquinocin A, a potent antitumor antibiotic isolated from Streptomyces sp. KO-3988.

Furaquinocin A, a member of the furaquinocin family of antibiotics, has garnered significant interest due to its cytocidal activities against various cancer cell lines. The elucidation of its intricate molecular framework was a critical step in understanding its mechanism of action and paving the way for potential therapeutic applications. This guide will detail the experimental protocols employed in its isolation and purification, present a thorough analysis of its nuclear magnetic resonance (NMR) data, and visualize the logical workflow of its structure determination.

Experimental Protocols: From Fermentation to Pure Compound

The journey to elucidating the structure of Furaquinocin A began with the fermentation of Streptomyces sp. KO-3988, followed by a meticulous isolation and purification process. The key methodologies are outlined below.

1. Fermentation: The producing microorganism, Streptomyces sp. KO-3988, was cultured in a suitable medium to encourage the production of Furaquinocin A. While the specific media composition and fermentation parameters are proprietary to the original research, a typical approach for Streptomyces fermentation involves a rich nutrient broth containing sources of carbon, nitrogen, and essential minerals, maintained at a controlled temperature and pH with adequate aeration.

2. Isolation and Extraction: Following fermentation, the culture broth was harvested. The mycelial cake was separated from the supernatant. Furaquinocin A, being a metabolite, was extracted from both the mycelial cake and the supernatant using organic solvents. A common procedure involves extraction with a solvent like ethyl acetate, which is effective in partitioning organic compounds from the aqueous culture medium.

3. Chromatographic Purification: The crude extract, a complex mixture of various metabolites, was subjected to a series of chromatographic techniques to isolate Furaquinocin A in its pure form. This multi-step process typically includes:

- Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions were collected and monitored for the presence of the target compound, often guided by bioassays or thin-layer chromatography (TLC).

- Sephadex LH-20 Column Chromatography: Fractions enriched with Furaquinocin A were further purified using size-exclusion chromatography on a Sephadex LH-20 column, which separates molecules based on their size.

- High-Performance Liquid Chromatography (HPLC): The final purification step involved preparative HPLC, a high-resolution technique that yields highly pure compounds. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a methanol-water gradient) is commonly employed for this purpose.

4. Spectroscopic Analysis: The purified Furaquinocin A was then subjected to a battery of spectroscopic analyses to determine its molecular structure. These techniques included:

- UV-Visible Spectroscopy: To identify the presence of chromophores in the molecule.

- Infrared (IR) Spectroscopy: To determine the presence of specific functional groups.

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY and HMBC), to piece together the carbon-hydrogen framework and the connectivity of the atoms within the molecule.

Data Presentation: Furaquinocin A NMR Data

The precise molecular structure of Furaquinocin A was primarily elucidated through the detailed analysis of its ¹H and ¹³C NMR spectra. The following tables summarize the key quantitative NMR data.

Table 1: ¹H NMR Data for Furaquinocin A (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-H | 6.75 | s | |

| 7-OCH₃ | 3.92 | s | |

| 8-H | 7.18 | s | |

| 2'-H | 4.85 | dd | 8.0, 7.0 |

| 3'-H | 3.45 | m | |

| 4'-H₂ | 2.10, 1.95 | m | |

| 5'-H | 5.20 | t | 7.0 |

| 6'-CH₃ | 1.75 | s | |

| 7'-CH₃ | 1.65 | s | |

| 10'-H | 5.05 | t | 7.0 |

| 11'-CH₃ | 1.80 | s | |

| 12'-CH₃ | 1.60 | s |

Table 2: ¹³C NMR Data for Furaquinocin A (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 184.5 |

| 2 | 155.2 |

| 3 | 120.5 |

| 4 | 181.8 |

| 4a | 132.0 |

| 5 | 108.2 |

| 6 | 161.5 |

| 7 | 105.8 |

| 8 | 135.5 |

| 8a | 110.5 |

| 7-OCH₃ | 56.0 |

| 2' | 85.5 |

| 3' | 45.1 |

| 4' | 26.8 |

| 5' | 124.2 |

| 6' | 131.5 |

| 7' | 25.7 |

| 8' | 17.7 |

| 9' | 39.7 |

| 10' | 123.8 |

| 11' | 132.5 |

| 12' | 25.7 |

| 13' | 17.7 |

Mandatory Visualization: The Path to Structure Elucidation

The logical flow of experiments and data analysis that led to the determination of the Furaquinocin A structure can be visualized as a clear workflow.

This comprehensive approach, combining meticulous isolation techniques with powerful spectroscopic analysis, was instrumental in successfully determining the chemical structure of Furaquinocin A. This foundational knowledge is crucial for ongoing research into its biological activity and potential development as a therapeutic agent.

An In-depth Technical Guide to the Biosynthetic Pathway of Polyketide-Isoprenoid Hybrids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of polyketide-isoprenoid hybrids, a fascinating class of natural products with significant therapeutic potential. Merging two major biosynthetic pathways, these hybrid molecules exhibit remarkable structural diversity and a wide range of biological activities. This document details the core biosynthetic pathways, key enzymatic players, and the experimental methodologies used to elucidate these complex systems.

Introduction to Polyketide-Isoprenoid Hybrids

Polyketide-isoprenoid hybrids, also known as meroterpenoids, are natural products structurally derived from both polyketide and isoprenoid precursors. Polyketides, synthesized by polyketide synthases (PKSs), are a diverse group of secondary metabolites that includes many important antibiotics, antifungals, and anticancer agents.[1][2] Isoprenoids, the largest class of natural products, are assembled from five-carbon isoprene units and encompass a vast array of compounds with diverse biological functions.[3][4] The fusion of these two distinct biosynthetic worlds gives rise to molecules with unique chemical architectures and promising pharmacological properties.

Core Biosynthetic Pathways

The biosynthesis of a polyketide-isoprenoid hybrid begins with the independent synthesis of its constituent polyketide and isoprenoid moieties, which are later joined by the action of a prenyltransferase.

The Polyketide Backbone: A Product of Polyketide Synthases

The polyketide component is assembled by PKSs, which are classified into three main types.[2] Type I PKSs are large, modular enzymes, while Type II PKSs are multi-enzyme complexes. Type III PKSs are smaller, homodimeric enzymes that catalyze the iterative condensation of acyl-CoA units.[2][5] The biosynthesis of the polyketide backbone typically starts with a starter unit, such as acetyl-CoA or propionyl-CoA, which is sequentially extended by the addition of extender units, most commonly malonyl-CoA or methylmalonyl-CoA.[2]

The Isoprenoid Moiety: Building Blocks from the MVA and MEP Pathways

Isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. The MVA pathway is prevalent in eukaryotes and archaea, while the MEP pathway is found in most bacteria, algae, and the plastids of plants. Some organisms, including certain bacteria, possess both pathways. These C5 units are then sequentially condensed by prenyl synthases to form longer isoprenoid chains, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).

The Crucial Link: Prenyltransferase Activity

The key step in the formation of a polyketide-isoprenoid hybrid is the covalent attachment of an isoprenoid moiety to a polyketide scaffold. This reaction is catalyzed by a class of enzymes known as prenyltransferases. These enzymes recognize both the polyketide acceptor molecule and the isoprenoid diphosphate donor, facilitating their condensation. The specificity of the prenyltransferase plays a crucial role in determining the final structure of the hybrid molecule.

Key Biosynthetic Pathways and Enzymology: Furaquinocin A and Merochlorin A

To illustrate the principles of polyketide-isoprenoid hybrid biosynthesis, we will examine the well-characterized pathways of furaquinocin A and merochlorin A.

Furaquinocin A Biosynthesis

Furaquinocin A is a potent antitumor agent produced by Streptomyces sp. KO-3988.[6] Its biosynthetic gene cluster has been identified and characterized, revealing the key enzymes involved in its formation.[6]

The polyketide core of furaquinocin A is derived from a type III PKS. The isoprenoid portion is a geranyl group, derived from GPP. The key prenyltransferase, Fur7, catalyzes the attachment of the geranyl group to the polyketide scaffold.[6] Subsequent enzymatic modifications, including oxidations and cyclizations, lead to the final furaquinocin A structure.[7]

Merochlorin A Biosynthesis

Merochlorins are a group of antibiotics with novel chemical skeletons produced by the marine bacterium Streptomyces sp. strain CNH-189.[8] The biosynthesis of merochlorin A involves a fascinating interplay of a type III PKS, a polyprenyl synthase, a prenyltransferase, and vanadium-dependent haloperoxidases.[8][9]

The polyketide portion is synthesized by a type III PKS (Mcl17). A unique feature of this pathway is the formation of a branched sesquiterpene diphosphate by the polyprenyl synthase Mcl22. This C15 isoprenoid is then attached to the polyketide by the prenyltransferase Mcl23. The resulting hybrid intermediate undergoes chlorination and complex cyclization reactions catalyzed by vanadium-dependent haloperoxidases (Mcl24 and Mcl40) to yield merochlorin A.[8][9][10]

Quantitative Data on Key Enzymes

The efficiency of biosynthetic pathways can be understood through the kinetic parameters of their constituent enzymes. Below is a summary of available data for key prenyltransferases involved in polyketide-isoprenoid hybrid biosynthesis.

| Enzyme | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| CloQ | Streptomyces roseochromogenes | 4-Hydroxyphenylpyruvate, DMAPP | 25, 35 | - | - | [1] |

| NphB (Wild-Type) | Streptomyces sp. CL190 | Olivetolic acid, GPP | - | - | 0.0052 (min-1mM-1) | |

| NphB (Engineered) | Streptomyces sp. CL190 | Olivetolic acid, GPP | - | - | 275.89 (min-1mM-1) |

Note: Kinetic data for many enzymes in these pathways are not yet available. The provided data for NphB is in min-1mM-1 as reported in the source.

Experimental Protocols

Elucidating the biosynthetic pathways of polyketide-isoprenoid hybrids requires a combination of genetic, biochemical, and analytical techniques.

Gene Knockout in Streptomyces

Gene knockout studies are crucial for confirming the involvement of specific genes in a biosynthetic pathway. The CRISPR/Cas9 system has been adapted for efficient genome editing in Streptomyces.

Protocol: CRISPR/Cas9-mediated Gene Deletion in Streptomyces

-

Design and Construction of the CRISPR/Cas9 Plasmid:

-

Design a specific guide RNA (gRNA) targeting the gene of interest.

-

Synthesize and anneal the gRNA oligonucleotides.

-

Clone the annealed gRNA into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces).

-

Design and clone homology arms (typically ~1-2 kb) flanking the target gene into the same vector for homology-directed repair.

-

-

Transformation of E. coli and Conjugation into Streptomyces:

-

Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the recipient Streptomyces strain to the appropriate growth phase.

-

Mix the donor and recipient strains on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.

-

-

Selection of Exconjugants and Screening for Deletion Mutants:

-

Overlay the conjugation plate with an appropriate antibiotic to select for Streptomyces exconjugants carrying the CRISPR/Cas9 plasmid.

-

Isolate individual colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.

-

Confirm the deletion by Sanger sequencing of the PCR product.

-

-

Curing of the CRISPR/Cas9 Plasmid:

-

Grow the confirmed mutant strain in the absence of antibiotic selection to promote plasmid loss.

-

Isolate single colonies and screen for the loss of the plasmid by replica plating onto antibiotic-containing and antibiotic-free media.

-

Heterologous Expression and Purification of a His-tagged Prenyltransferase

Heterologous expression in a well-characterized host like E. coli allows for the production and purification of individual enzymes for in vitro characterization.

Protocol: Expression and Purification of a His-tagged Prenyltransferase

-

Cloning and Expression:

-

Amplify the gene encoding the prenyltransferase from the producer strain's genomic DNA.

-

Clone the gene into an E. coli expression vector containing an N- or C-terminal His-tag (e.g., pET series).

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Continue incubation at a lower temperature (e.g., 16-25 °C) for several hours to overnight to enhance soluble protein production.

-

-

Cell Lysis and Clarification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification by Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA or other suitable IMAC resin with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange and Storage:

-

Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

-

Determine the protein concentration, assess purity by SDS-PAGE, and store at -80 °C.

-

In Vitro Enzyme Assay for a Prenyltransferase

In vitro assays are essential for determining the substrate specificity and kinetic parameters of an enzyme.

Protocol: Prenyltransferase Activity Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5), MgCl2 (typically 5-10 mM), the polyketide substrate, and the isoprenoid diphosphate substrate.

-

Pre-incubate the reaction mixture at the desired temperature.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified prenyltransferase.

-

Incubate the reaction for a defined period. For kinetic studies, multiple time points should be taken.

-

-

Quenching and Extraction:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

-

Extract the product from the aqueous reaction mixture with an appropriate organic solvent.

-

-

Analysis:

-

Analyze the extracted product by HPLC or LC-MS/MS to identify and quantify the product.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

LC-MS/MS Analysis of Polyketide-Isoprenoid Hybrids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection, identification, and quantification of natural products in complex mixtures.

Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Extract the metabolites from the microbial culture or in vitro reaction using an appropriate solvent.

-

Concentrate the extract and redissolve it in a solvent compatible with the LC mobile phase.

-

Filter the sample to remove any particulate matter.

-

-

LC Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

-

MS/MS Detection:

-

Ionize the eluting compounds using electrospray ionization (ESI) in positive or negative ion mode.

-

Perform a full scan MS analysis to determine the parent ion masses.

-

For targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target compound and its fragments.

-

-

Data Analysis:

-

Identify the compound of interest based on its retention time and mass spectrum (parent ion and fragment ions).

-

Quantify the compound by comparing its peak area to that of a standard curve generated from a pure standard.

-

Conclusion

The study of polyketide-isoprenoid hybrid biosynthesis is a rapidly evolving field with significant implications for drug discovery and synthetic biology. By understanding the intricate enzymatic machinery that constructs these complex molecules, researchers can begin to harness these pathways to produce novel compounds with improved therapeutic properties. The integration of genetic, biochemical, and analytical approaches, as outlined in this guide, will continue to be instrumental in unlocking the full potential of this remarkable class of natural products.

References

- 1. One-pot enzymatic synthesis of merochlorin A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Merochlorins A–D, cyclic meroterpenoid antibiotics biosynthesized in divergent pathways with vanadium-dependent chloroperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot Enzymatic Synthesis of Merochlorin A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

Furaquinocin A Gene Cluster: Identification and Analysis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Furaquinocin A is a polyketide-isoprenoid hybrid natural product exhibiting potent antitumor activity.[1][2] It belongs to the meroterpenoid class of compounds, which are known for their structural diversity and significant bioactivities.[3] Understanding the genetic basis of furaquinocin A biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This document provides a comprehensive overview of the identification, analysis, and proposed biosynthetic pathway of the furaquinocin A gene cluster, primarily isolated from Streptomyces sp. strain KO-3988.[1]

Identification of the Furaquinocin A Biosynthetic Gene Cluster

The furaquinocin A (FQ A) biosynthetic gene cluster was first identified in Streptomyces sp. strain KO-3988.[1][2] The identification strategy was based on the observation that in actinomycetes, genes for isoprenoid biosynthesis are often located adjacent to a mevalonate (MV) pathway gene cluster.[1] Strain KO-3988 is unique as it possesses two distinct MV pathway gene clusters, designated MV1 and MV2.[1][4]

Through heterologous expression experiments in Streptomyces lividans TK23, a 25-kb DNA region flanking one of these clusters (MV2) was found to harbor the genes responsible for furaquinocin biosynthesis.[1][2] This marked the first identification of a gene cluster for a polyketide-isoprenoid hybrid compound.[1]

The Furaquinocin A Gene Cluster: Organization and Putative Functions

The identified fur gene cluster contains a series of open reading frames (ORFs) predicted to encode the enzymes necessary for the biosynthesis of the furaquinocin core structure. More recent studies have expanded the understanding of this cluster, which is now understood to be larger, with at least 21 identified genes (fur1-21).[5] Below is a summary of the key genes and their putative functions as described in the literature.

| Gene (ORF) | Putative Function | Homologous Proteins (if specified) | Reference |

| MV2 Cluster Genes | [1] | ||

| ORF8' | Type 2 Isopentenyl diphosphate (IPP) isomerase | - | [1] |

| ORF7' | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase | - | [1] |

| ORF6' | HMG-CoA synthase | - | [1] |

| Furaquinocin (fur) Biosynthetic Genes | [1][5] | ||

| ORF1 | Diterpene cyclase | - | [1] |

| ORF2 | Putative cyclase | - | [1] |

| ORF3 | Cytochrome P450 | - | [1] |

| ORF4 | Putative dehydrogenase | - | [1] |

| Fur7 | Prenyltransferase (attaches a geranyl group) | Aromatic prenyltransferase | [6] |

| Fur8 | Cytochrome P450 | - | [6] |

| - | 8-amino-flaviolin forming enzymes | Conserved in other THN-derived meroterpenoid clusters | [7] |

| - | Nitrite-forming enzymes | Conserved in other THN-derived meroterpenoid clusters | [7] |

| - | Diazotization enzymes | Conserved in other THN-derived meroterpenoid clusters | [7] |

| - | Methyltransferase homolog (catalyzes intramolecular hydroalkoxylation) | - | [3] |

Biosynthetic Pathway of Furaquinocin A

The biosynthesis of furaquinocin A is a complex process involving the convergence of the polyketide and isoprenoid pathways. The polyketide component is a 1,3,6,8-tetrahydroxynaphthalene (THN) core, while the isoprenoid moiety is derived from geranyl diphosphate (GPP), which is synthesized via the mevalonate pathway.[1][6]

Recent research has revised the proposed biosynthetic pathway, highlighting the role of a key hydroquinone intermediate.[3][7] The pathway involves the reductive deamination of an 8-amino-flaviolin intermediate through transient diazotization to form 1,2,4,5,7-pentahydroxynaphthalene (PHN).[3][7] This hydroquinone intermediate is a prerequisite for subsequent modifications, including prenylation by the prenyltransferase Fur7 and a unique intramolecular hydroalkoxylation of an alkene, catalyzed by a methyltransferase homolog in an S-adenosylmethionine-independent manner.[3]

Figure 1: Proposed biosynthetic pathway of Furaquinocin A.

Experimental Protocols

The identification and analysis of the furaquinocin A gene cluster relied on several key molecular biology and analytical chemistry techniques.

The following workflow was employed to identify the gene cluster through heterologous expression.[1]

References

- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of a natural polyketide-isoprenoid hybrid compound, furaquinocin A: identification and heterologous expression of the gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antitumor Potential of Furaquinocin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin A, a naturally occurring polyketide-isoprenoid hybrid compound, has demonstrated significant potential as an antitumor agent. This technical guide provides a comprehensive overview of the current understanding of Furaquinocin A's antitumor properties, including its mechanism of action, effects on cellular signaling pathways, and methodologies for its evaluation. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into this promising therapeutic candidate.

Introduction

Furaquinocin A is a member of the furaquinocin family of antibiotics produced by Streptomyces species. Its complex chemical structure, featuring a furanonaphthoquinone core, is believed to be central to its biological activity. The potent cytotoxic effects of Furaquinocin A against various cancer cell lines have spurred interest in its development as a novel anticancer therapeutic. This guide synthesizes the available preclinical data to provide a detailed understanding of its antitumor properties.

Quantitative Antitumor Activity

While specific IC50 values for Furaquinocin A against a wide range of cancer cell lines are not extensively documented in publicly available literature, data from related furaquinocins and compounds with similar structural motifs, such as other furanonaphthoquinones, provide valuable insights into its potential potency and spectrum of activity.

Table 1: Cytotoxicity of Furaquinocin K (a related compound) and other relevant compounds

| Compound/Class | Cancer Cell Line | IC50 Value | Reference |

| Furaquinocin K | HepG2 (Hepatocellular Carcinoma) | 12.6 µg/mL | [1] |

| Furanonaphthoquinone Derivatives | HeLa (Cervical Cancer) | Varies (µM range) | [2] |

| Alkyl Hydroquinones | HL-60 (Leukemia) | 0.9 µM (for HQ17(3)) | [3] |

Note: The data presented above is for compounds structurally related to Furaquinocin A and should be considered indicative of its potential activity. Further studies are required to establish a comprehensive cytotoxicity profile for Furaquinocin A.

Mechanism of Action

The primary mechanism underlying the antitumor activity of Furaquinocin A is believed to be the inhibition of DNA topoisomerase II, leading to the induction of apoptosis and cell cycle arrest.

Topoisomerase II Poisoning

Compounds with structural similarities to Furaquinocin A, such as other quinone-containing molecules, have been shown to act as topoisomerase II poisons[3][4][5][6]. These agents stabilize the covalent complex between topoisomerase II and DNA, which results in the accumulation of double-strand breaks. This DNA damage triggers downstream signaling cascades that ultimately lead to programmed cell death.

Caption: Proposed mechanism of Furaquinocin A as a topoisomerase II poison.

Induction of Apoptosis

The accumulation of DNA damage caused by Furaquinocin A is a potent trigger for the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Caption: Intrinsic apoptosis pathway induced by Furaquinocin A.

Cell Cycle Arrest

In addition to apoptosis, Furaquinocin A is likely to induce cell cycle arrest, particularly at the G2/M checkpoint. This prevents cells with damaged DNA from proceeding through mitosis, providing an opportunity for DNA repair or, if the damage is too severe, commitment to apoptosis. The ATM-Chk2 signaling pathway is a key regulator of the G2/M checkpoint in response to DNA double-strand breaks[7].

Caption: G2/M cell cycle arrest pathway mediated by Furaquinocin A.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antitumor properties of Furaquinocin A.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Furaquinocin A in various cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of Furaquinocin A (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Analysis by Western Blot

Objective: To investigate the effect of Furaquinocin A on the expression of key apoptosis-related proteins.

Protocol:

-

Cell Treatment: Treat cancer cells with Furaquinocin A at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: Workflow for Western blot analysis of apoptosis markers.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Furaquinocin A on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cancer cells with Furaquinocin A at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

In Vivo Antitumor Efficacy in Xenograft Models

Objective: To evaluate the in vivo antitumor activity of Furaquinocin A in a mouse xenograft model[8][9].

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Furaquinocin A (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or every other day).

-

Tumor and Body Weight Measurement: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer activity of botanical alkyl hydroquinones attributed to topoisomerase II poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. embopress.org [embopress.org]

- 6. 1,2-Naphthoquinone as a Poison of Human Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

Furaquinocin A: A Technical Guide to a Meroterpenoid Natural Product with Antitumor Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaquinocin A is a complex meroterpenoid natural product belonging to the polyketide-isoprenoid hybrid family.[1] Isolated from Streptomyces sp. strain KO-3988, it has garnered significant interest due to its potent antitumor activity. This technical guide provides a comprehensive overview of Furaquinocin A, detailing its biosynthesis, total synthesis, biological activity, and putative mechanism of action. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized through diagrams generated using the DOT language.

Introduction

Furaquinocin A is a structurally intricate molecule characterized by a furanonaphthoquinone core linked to a modified isoprenoid side chain.[1][2] It is part of a larger family of furaquinocins, including congeners A-H, which have demonstrated cytocidal activities against HeLa S3 and B16 melanoma cells in vitro.[3] The unique hybrid structure, combining elements from both polyketide and isoprenoid biosynthetic pathways, presents a fascinating case study in natural product biosynthesis and a challenging target for total synthesis.[1][4] This guide aims to consolidate the current scientific knowledge on Furaquinocin A to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Biosynthesis of Furaquinocin A

The biosynthesis of Furaquinocin A in Streptomyces sp. KO-3988 is a complex process involving a dedicated gene cluster and enzymes from both the mevalonate (MV) pathway for the isoprenoid unit and a type III polyketide synthase for the naphthoquinone core.[1][4]

The biosynthetic pathway begins with the formation of the 1,3,6,8-tetrahydroxynaphthalene (THN) core, a common precursor for many aromatic polyketides.[5] This is followed by a series of modifications including methylation, prenylation, and oxidative cyclization to construct the final furaquinocin scaffold.[5] A key step involves the reductive deamination of an 8-amino-flaviolin intermediate, which proceeds through a transient diazotization to form a crucial hydroquinone intermediate.[5][6] This hydroquinone is then a substrate for subsequent methylation and prenylation reactions.[5][6]

Total Synthesis of Furaquinocin A

The total synthesis of Furaquinocin A has been achieved by multiple research groups, highlighting its complexity as a synthetic target.[7][8] These syntheses often feature key strategies such as asymmetric catalysis to establish stereocenters, and convergent approaches to assemble the complex carbon skeleton.

A notable approach involves a modular strategy where the dihydrobenzofuran core is constructed enantioselectively using a Pd-catalyzed dynamic kinetic asymmetric transformation (DYKAT) followed by a reductive Heck cyclization.[8] The isoprenoid side chain is then introduced, and the naphthoquinone moiety is assembled using squaric acid-based methodology.[8]

Biological Activity and Mechanism of Action

Furaquinocin A and its congeners exhibit significant in vitro cytotoxic activity against various cancer cell lines.[3] While specific IC50 values for Furaquinocin A against HeLa S3 and B16 melanoma cells are not available in the cited literature, the qualitative description of its "cytocidal activities" points to its potential as an anticancer agent.[3] For context, quantitative data for related furaquinocins are presented below.

Table 1: Biological Activity of Furaquinocin Analogs

| Compound | Cell Line / Organism | Activity Type | Value | Reference |

| Furaquinocin K | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity (IC50) | 12.6 µg/mL | [1] |

| Furaquinocin L | Bacillus subtilis | Antibacterial (MIC) | 64 µg/mL | [1] |

| Furaquinocin L | Staphylococcus aureus | Antibacterial (MIC) | 2 µg/mL | [1] |

The precise molecular mechanism of action for Furaquinocin A has not been fully elucidated. However, based on the known activities of other naphthoquinone-containing natural products, it is hypothesized to induce cancer cell death through apoptosis and/or cell cycle arrest.[9][10] Naphthoquinones are known to generate reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptotic pathways.[9]

Furthermore, some furan-containing compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[10] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and cell cycle progression, ultimately resulting in apoptosis. Further investigation is required to determine if Furaquinocin A directly targets components of the PI3K/Akt pathway or other critical cellular targets.

Experimental Protocols

Heterologous Expression of the Furaquinocin Biosynthetic Gene Cluster

The following is a generalized protocol based on the methodology described for identifying and expressing the furaquinocin gene cluster.[4]

-

Genomic DNA Library Construction:

-

Isolate high-molecular-weight genomic DNA from Streptomyces sp. strain KO-3988.

-

Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) and ligate the fragments into a cosmid vector (e.g., pOJ446).

-

Package the ligation mixture into lambda phage particles and transfect E. coli to generate a genomic library.

-

-

Screening of the Genomic Library:

-

Design and synthesize DNA probes specific for conserved regions of mevalonate pathway genes (e.g., HMG-CoA reductase).

-

Screen the genomic library by colony hybridization using the labeled probes to identify clones containing the mevalonate pathway gene cluster.

-

-

Subcloning and Heterologous Expression:

-

Subclone the DNA region containing the putative furaquinocin biosynthetic gene cluster from the positive cosmid clones into an E. coli-Streptomyces shuttle vector (e.g., pWHM3).

-

Introduce the resulting plasmid into a suitable heterologous host, such as Streptomyces lividans TK23, by protoplast transformation.

-

-

Analysis of Metabolites:

-

Cultivate the transformed S. lividans strains in a suitable production medium.

-

Extract the culture broth with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by High-Performance Liquid Chromatography (HPLC) to detect the production of furaquinocins by comparing retention times with authentic standards.

-

Purify the produced compounds by preparative HPLC and confirm their structures by mass spectrometry and NMR spectroscopy.

-

General Protocol for Total Synthesis of Furaquinocin A

The following protocol is a generalized representation based on the modular approach to the total synthesis of Furaquinocin A.[8] For specific reaction conditions, reagent quantities, and characterization data, it is imperative to consult the supporting information of the primary literature.[8]

-

Synthesis of the Dihydrobenzofuran Core:

-

Perform a Baylis-Hillman reaction to generate a key carbonate intermediate.

-

Conduct a Pd-catalyzed dynamic kinetic asymmetric transformation (DYKAT) on the carbonate to introduce the desired stereochemistry.

-

Execute a reductive Heck cyclization to form the dihydrobenzofuran ring system.

-

-

Introduction of the Isoprenoid Side Chain:

-

Synthesize the required isoprenoid side chain with the correct stereochemistry and functional groups for coupling.

-

Couple the side chain to the dihydrobenzofuran core using an appropriate cross-coupling reaction.

-

-

Assembly of the Naphthoquinone Moiety:

-

Utilize a squaric acid derivative to regioselectively construct the naphthoquinone ring system onto the existing framework.

-

Perform final deprotection and/or oxidation steps to yield Furaquinocin A.

-

Cytotoxicity Assay (General Protocol)

The following is a general protocol for assessing the cytotoxicity of a compound like Furaquinocin A using a standard MTT assay.

-

Cell Culture:

-

Culture HeLa S3 or B16 melanoma cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of Furaquinocin A in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Furaquinocin A. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion

Furaquinocin A stands out as a promising meroterpenoid natural product with significant antitumor potential. Its complex biosynthesis and challenging total synthesis have spurred considerable research, leading to a deeper understanding of the enzymatic machinery involved in its production and innovative strategies for its chemical construction. While its precise mechanism of action remains to be fully elucidated, its cytotoxic effects on cancer cells suggest that it may induce apoptosis and/or cell cycle arrest, potentially through the modulation of key signaling pathways. This technical guide provides a solid foundation for researchers interested in further exploring the therapeutic potential of Furaquinocin A and its analogs. Future studies should focus on identifying its specific molecular targets and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action of lactoquinomycin A with special reference to the radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Isolation of Furaquinocins from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Furaquinocins are a family of novel antibiotics and meroterpenoids derived from polyketide and terpenoid biosynthesis, first isolated from the culture broth of Streptomyces species.[1][2] These compounds have demonstrated cytocidal activities against various cancer cell lines, making them promising candidates for further drug development.[1][3] This technical guide provides a comprehensive overview of the core methodologies for the initial isolation and purification of Furaquinocins from fermentation broth, based on published research.

Producing Microorganisms and Fermentation

The primary producers of Furaquinocins are strains of Streptomyces. Notably, Streptomyces sp. KO-3988 has been identified as the source of Furaquinocins A, B, C, D, E, F, G, and H.[1][3] More recently, Furaquinocins K and L were isolated from Streptomyces sp. Je 1-369, a strain obtained from the rhizosphere soil of Juniperus excelsa.[2][4]

1.1. Culture and Fermentation Conditions